4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid
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Overview
Description
4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methylcarbamoyl group, a pyrimidinyl group, a tetrazolyl group, and a cyclohexane carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid involves multiple steps. One common approach is to start with the preparation of the fluorophenylmethylcarbamoyl intermediate, followed by the introduction of the pyrimidinyl and tetrazolyl groups. The final step involves the cyclohexane carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrimidinyl and tetrazolyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[[5-[2-[(4-Chlorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid
- 4-[[5-[2-[(4-Bromophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid
- 4-[[5-[2-[(4-Iodophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24FN7O3 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[[5-[2-[(4-fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H24FN7O3/c1-13-10-18(26-20(25-13)21(31)24-11-14-4-8-17(23)9-5-14)19-27-29-30(28-19)12-15-2-6-16(7-3-15)22(32)33/h4-5,8-10,15-16H,2-3,6-7,11-12H2,1H3,(H,24,31)(H,32,33) |
InChI Key |
GYNGSCOXJBZJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NCC2=CC=C(C=C2)F)C3=NN(N=N3)CC4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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